2-(1-甲基-1H-吡唑-5-基)丙烷-2-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Pyrazole derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique structural features .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines, followed by various alkylation and ring closure reactions to introduce different substituents and create a diverse library of compounds . For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives starts from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound .

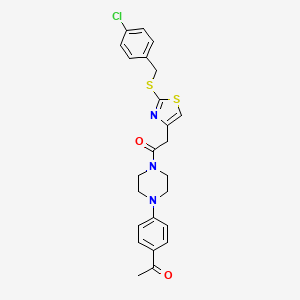

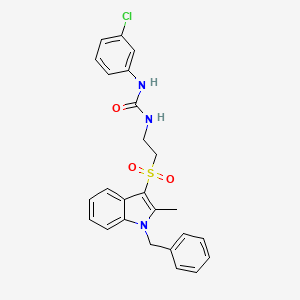

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further modified with various substituents affecting the compound's properties. X-ray diffraction analysis is commonly used to determine the spatial structure of these compounds, as seen in the study of a novel oxadiazole derivative . The Schiff base derivatives of pyrazolone, for instance, exhibit structural tautomerism and can remain in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including alkylation and ring closure, to generate structurally diverse compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used to produce dithiocarbamates, thioethers, and various N-alkylated azoles. Ring closure reactions with bifunctional nucleophiles yielded pyrazolines, pyridines, and other heterocyclic compounds . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole moiety and the solvent used. For example, the absorption maxima and emission spectra of the compounds vary with the substituents in the N-1 position of the pyrazole ring and the para position of the benzene moiety. The intensity of absorption and fluorescence is also affected by the substituents on the aryl ring bonded to the pyrazole moiety, and these properties change with increasing solvent polarity . These findings are crucial for understanding the behavior of pyrazole derivatives in different environments and for their potential applications in optical materials.

科学研究应用

利什曼原虫病活性

利什曼原虫病是由利什曼原虫引起的,通过白蛉叮咬传播,影响着全世界数百万人。研究表明,一些肼偶联的吡唑衍生物,包括这种化合物,具有强大的抗利什曼原虫活性。 特别是化合物 13 表现出优异的抗前鞭毛体活性,优于米替福新和两性霉素 B 去氧胆酸盐等标准药物 。分子对接研究进一步支持了其对利什曼原虫的有效性。

抗疟疾活性

疟疾是由感染疟原虫的蚊子传播的,仍然是全球健康问题。对相同的肼偶联的吡唑衍生物进行了抗疟疾活性的评估。 化合物 14 和 15 对伯氏疟原虫表现出显著的抑制效果,表明它们有潜力作为抗疟疾药物 。

NAMPT 激活

烟酰胺磷酸核糖转移酶 (NAMPT) 在细胞代谢和衰老中起着至关重要的作用。NAMPT 的激活是治疗各种疾病的一个有吸引力的治疗靶点。 有趣的是,这种化合物被确定为一种有效的 NAMPT 激活剂,使其与代谢和衰老相关研究相关 。

CYP 抑制

细胞色素 P450 (CYP) 酶对于药物代谢至关重要。研究人员已经研究了亲脂性的调节以解决 CYP 直接抑制 (DI)。 这种化合物具有三唑并 [1,5-a] 吡啶核心,可以有效抑制 CYP,同时保持 NAMPT 活性 。

前列腺癌研究

在相关的背景下,已经探索了吡唑衍生物对前列腺癌细胞的影响。 吡唑核心有利于在 PC-3 细胞中改善生长抑制 。

作用机制

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are often used as building blocks in medicinal chemistry .

Mode of Action

It can react with acids or acyl groups to form corresponding salts or amides .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biological activities .

属性

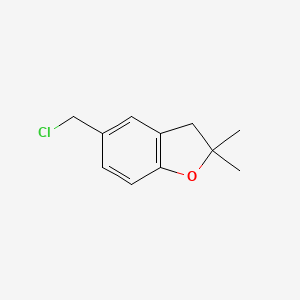

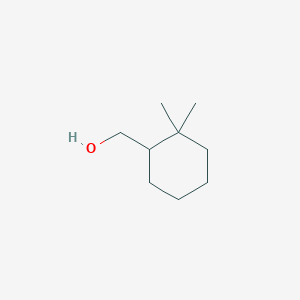

IUPAC Name |

2-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7(2,8)6-4-5-9-10(6)3;;/h4-5H,8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQKEBVPODCQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NN1C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)